molecular formula C17H17NO B8037690 4-[3-(Benzyloxy)phenyl]butanenitrile

4-[3-(Benzyloxy)phenyl]butanenitrile

Cat. No.: B8037690
M. Wt: 251.32 g/mol
InChI Key: XFCJXFKDDDBBPN-UHFFFAOYSA-N
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Description

4-[3-(Benzyloxy)phenyl]butanenitrile is an organic compound with the molecular formula C17H17NO. It is a nitrile derivative characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a butanenitrile chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Benzyloxy)phenyl]butanenitrile typically involves the reaction of 3-(benzyloxy)benzaldehyde with a suitable nitrile source. One common method is the Knoevenagel condensation, where 3-(benzyloxy)benzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Benzyloxy)phenyl]butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(Benzyloxy)phenyl]butanenitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(Benzyloxy)phenyl]butanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-[3-(Benzyloxy)phenoxy]butanenitrile: Similar structure but with an additional oxygen atom in the phenyl ring.

    4-[3-(Methoxy)phenyl]butanenitrile: Contains a methoxy group instead of a benzyloxy group.

    4-[3-(Ethoxy)phenyl]butanenitrile: Contains an ethoxy group instead of a benzyloxy group.

Uniqueness

4-[3-(Benzyloxy)phenyl]butanenitrile is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

IUPAC Name

4-(3-phenylmethoxyphenyl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c18-12-5-4-7-15-10-6-11-17(13-15)19-14-16-8-2-1-3-9-16/h1-3,6,8-11,13H,4-5,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCJXFKDDDBBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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